molecular formula C7H3ClFIO B1472551 2-Chloro-3-fluoro-6-iodobenzaldehyde CAS No. 1454851-50-3

2-Chloro-3-fluoro-6-iodobenzaldehyde

Cat. No.: B1472551
CAS No.: 1454851-50-3
M. Wt: 284.45 g/mol
InChI Key: RTQVSDJLSWPAQI-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-6-iodobenzaldehyde (CAS 1454851-50-3) is a high-purity, tri-halogenated benzaldehyde derivative of interest in advanced organic synthesis. Its molecular formula is C 7 H 3 ClFIO, with a molecular weight of 284.45 g/mol [ 1 ]. This compound serves as a versatile building block for constructing complex organic molecules and heterocyclic compounds [ 3 ]. The presence of three distinct halogen atoms (chlorine, fluorine, and iodine) on the benzaldehyde ring creates a unique electronic profile and provides multiple sites for selective chemical modification [ 3 ]. The aldehyde group is amenable to reactions such as condensations, while the iodine and chlorine substituents can undergo various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) or nucleophilic substitutions, making it a valuable precursor for synthesizing fluorinated and iodinated materials [ 3 ]. This compound is exclusively intended for research applications and is strictly labeled For Research Use Only . It is not designed, tested, or approved for human diagnostic or therapeutic applications, veterinary use, or any form of personal consumption [ 1 ][ 3 ]. Please refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal guidelines. Global shipping is available for this product, with specific stock and pricing details available upon inquiry [ 1 ].

Properties

IUPAC Name

2-chloro-3-fluoro-6-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQVSDJLSWPAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metalation Step

  • Reagents: The halobenzene precursor (e.g., 2-chloro-3-fluoro-6-iodobenzene) is reacted with an organic lithium compound.
  • Preferred Lithium Reagents: Lithium diisopropylamide (LDA), lithium 2,2,6,6-tetramethylpiperidide (LiTMP), lithium dicyclohexylamide, and n-butyllithium are commonly used bases.
  • Conditions: The reaction is conducted at very low temperatures (typically between −70 °C and −110 °C) to prevent aryne formation and ensure regioselective lithiation.
  • Molar Ratios: The molar ratio of lithium reagent to halobenzene is usually 1:1 to 1.2:1.

Formylation Step

  • Electrophile: Dimethylformamide (DMF) or other formyl equivalents are added dropwise to the organolithium intermediate at low temperature.
  • Reaction Time: Typically 1 to 8 hours, depending on scale and temperature.
  • Temperature: Maintained below −60 °C during electrophile addition.

Workup

  • Hydrolysis: The reaction mixture is slowly warmed to around −25 °C to −15 °C and carefully hydrolyzed with water.
  • Acidification: The mixture is acidified to pH 1 to 5 using hydrochloric acid.
  • Extraction: Organic solvents such as tert-butyl methyl ether, dichloromethane, ethyl acetate, or toluene are used to extract the product.
  • Drying: Organic layers are dried over sodium sulfate.
  • Purification: The crude product is purified by chromatography (e.g., silica gel column using dichloromethane/n-heptane mixtures) and/or recrystallization.

Yield and Purity

  • Typical yields range from 50% to 80% based on the starting halobenzene.
  • Purity is confirmed by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Representative Experimental Data

Step Conditions/Details Outcome/Yield
Metalation 2-chloro-3-fluoro-6-iodobenzene + lithium diisopropylamide or lithium 2,2,6,6-tetramethylpiperidide, at −75 °C Formation of organolithium intermediate
Formylation Addition of DMF dropwise at −75 °C, stirring for 4 hours Conversion to aldehyde intermediate
Hydrolysis & Acidification Slow warming to −20 °C, hydrolysis with water, acidification to pH 1-5 with HCl Quenching of reaction
Extraction & Purification Extraction with tert-butyl methyl ether, drying, solvent removal, chromatography, recrystallization Isolated this compound, 50-80% yield

Alternative Methods and Improvements

  • Some literature suggests the use of potassium tert-butylate as an additive to improve activation of the halobenzene precursor during metalation.
  • Silica gel-assisted methods have been reported for related halobenzaldehydes but are less documented for this specific compound.
  • Optimization of solvent systems and purification protocols can improve yield and product purity.

Summary Table of Preparation Parameters

Parameter Description/Value
Starting Material 2-chloro-3-fluoro-6-iodobenzene
Metalation Reagent Lithium diisopropylamide, lithium 2,2,6,6-tetramethylpiperidide, or n-butyllithium
Metalation Temperature −70 °C to −110 °C
Formylation Reagent Dimethylformamide (DMF)
Formylation Temperature −75 °C
Hydrolysis Water at −20 °C
Acidification Hydrochloric acid to pH 1–5
Extraction Solvents tert-Butyl methyl ether, dichloromethane, ethyl acetate, toluene
Purification Methods Chromatography (silica gel), recrystallization
Typical Yield 50–80%

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-6-iodobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-Chloro-3-fluoro-6-iodobenzaldehyde serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its halogenated nature allows for diverse chemical transformations, facilitating the development of novel compounds with tailored properties.

Biology

This compound has been utilized in biological studies, particularly in enzyme-catalyzed reactions and as a biochemical probe. Its ability to interact with specific molecular targets makes it valuable for investigating metabolic pathways and enzyme activities.

Medicine

Research indicates that this compound may possess therapeutic properties, making it a candidate for drug development. It has been explored as a building block for pharmaceuticals, particularly in the synthesis of compounds targeting various diseases.

Case Studies and Research Findings

Several studies have documented the biological impact and potential applications of this compound:

  • Study on TRPA1 Antagonists : A high-throughput screening identified compounds with structural similarities to this compound that acted as potent TRPA1 antagonists, suggesting potential therapeutic applications in treating inflammatory conditions .
  • Enzyme Kinetics : Research into enzyme kinetics revealed that compounds with similar halogenation patterns could significantly alter enzyme activity, indicating possible mechanisms for therapeutic action .

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-6-iodobenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Isomers

The following table compares 2-chloro-3-fluoro-6-iodobenzaldehyde with structurally related halogenated benzaldehydes:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications Hazard Statements
This compound 146137-84-0 C₇H₃ClFIO 284.456 2-Cl, 3-F, 6-I Cross-coupling reactions, drug synthesis H315, H319, H335
3-Chloro-2-fluoro-6-iodobenzaldehyde 2244721-29-5 C₇H₃ClFIO 284.454 3-Cl, 2-F, 6-I Intermediate in agrochemical synthesis H315, H319, H335
6-Chloro-2-fluoro-3-iodobenzaldehyde 1449008-04-1 C₇H₃ClFIO 284.454 6-Cl, 2-F, 3-I Material science applications Not specified
2-Chloro-6-fluorobenzaldehyde 387-45-1 C₇H₄ClF₀ 158.56 2-Cl, 6-F Precursor for antibiotics (e.g., flucloxacillin) Skin/eye irritation
5-Chloro-2-hydroxy-3-iodobenzaldehyde 215124-03-1 C₇H₄ClIO₂ 298.46 5-Cl, 2-OH, 3-I Medicinal chemistry (antimicrobial studies) Environmental toxicity
3-Chlorobenzaldehyde 587-04-2 C₇H₅ClO 140.57 3-Cl Solvent, fragrance intermediate H315, H319

Biological Activity

2-Chloro-3-fluoro-6-iodobenzaldehyde is a halogenated aromatic compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H3ClFIOC_7H_3ClFIO, with a molecular weight of approximately 299.45 g/mol. The presence of chlorine, fluorine, and iodine substituents enhances its chemical reactivity and biological interactions.

Synthesis Methods

Various synthetic approaches have been developed for this compound, typically involving multi-step reactions. Common methods include:

Method Description
Halogenation Introduction of halogen atoms through electrophilic aromatic substitution.
Formylation Use of formylating agents to introduce the aldehyde functional group.
Coupling Reactions Employing coupling agents to form the desired compound from simpler precursors.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through interactions with specific molecular targets:

Case Studies

Several studies have documented the biological impact of compounds similar to this compound:

  • Study on TRPA1 Antagonists : A high-throughput screening identified compounds with structural similarities that acted as potent TRPA1 antagonists, suggesting potential therapeutic applications in treating inflammatory conditions .
  • Enzyme Kinetics : Research into enzyme kinetics revealed that compounds with similar halogenation patterns could significantly alter enzyme activity, indicating a possible mechanism for therapeutic action .

Future Directions

The biological activity of this compound presents numerous avenues for future research:

  • Pharmacological Studies : Further pharmacokinetic and pharmacodynamic studies are necessary to evaluate its efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) Analysis : Understanding how variations in structure affect biological activity can guide the design of more potent derivatives.
  • Clinical Applications : Investigating its potential as a lead compound in drug development for conditions such as cancer or inflammatory diseases could provide valuable insights.

Q & A

Q. What are the established synthetic routes for 2-Chloro-3-fluoro-6-iodobenzaldehyde, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves sequential halogenation and functional group modifications on a benzaldehyde scaffold. Key steps include:

  • Directed ortho-metalation : Use of lithium bases to introduce iodine at the para position relative to the aldehyde group, followed by halogenation (Cl/F) via electrophilic substitution .
  • Oxidation/Reduction : Controlled oxidation of substituted benzyl alcohols (e.g., using pyridinium chlorochromate) or reduction of nitro groups to amines, followed by Sandmeyer reactions for iodine introduction .
  • Optimization : Reaction temperature (0–25°C), solvent polarity (e.g., DMF for halogen exchange), and stoichiometric ratios of reagents (e.g., NIS for iodination) critically impact yield.

Q. How is the compound characterized, and what spectral data are critical for validation?

Methodological Answer:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify substituent positions. For example, the aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while iodine’s electron-withdrawing effect deshields adjacent protons .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 314.89 for C7_7H2_2ClFIO) and isotopic patterns (Cl/I splitting) .
  • X-ray Crystallography : SHELXL () refines crystal structures to resolve positional disorder caused by heavy atoms like iodine .

Advanced Research Questions

Q. How do electronic effects of the chloro, fluoro, and iodo substituents influence regioselectivity in further functionalization?

Methodological Answer:

  • Ortho/para Directors : The aldehyde group (-CHO) is meta-directing, but iodine’s strong electron-withdrawing nature dominates, directing electrophiles to the para position (C-5). Fluorine’s inductive (-I) effect further deactivates the ring, favoring nucleophilic aromatic substitution at electron-deficient positions .
  • Case Study : In Suzuki-Miyaura coupling, the iodo substituent acts as a superior leaving group compared to Cl/F, enabling selective cross-coupling at C-6 .

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in 19F^{19}\text{F}19F-NMR?

Methodological Answer:

  • Spin-Spin Coupling : Fluorine’s quadrupolar moment can cause splitting in 1H^{1}\text{H}- or 19F^{19}\text{F}-NMR. For example, coupling between F (C-3) and H (C-4) may produce a doublet of doublets. Use 2D NMR (e.g., 1H^{1}\text{H}-19F^{19}\text{F} HOESY) to confirm through-space interactions .
  • Dynamic Effects : Rotameric equilibria in solution (e.g., aldehyde group rotation) may lead to averaged signals. Low-temperature NMR (-40°C) can freeze conformers and clarify splitting patterns .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

  • Heavy Atom Displacement : Iodine’s large atomic radius causes positional disorder. Use SHELXL’s PART command to model disorder and refine occupancy ratios .
  • Solvent Selection : High-polarity solvents (e.g., DMSO) may co-crystallize with the compound. Slow evaporation in chloroform/hexane mixtures promotes single-crystal growth .

Q. How does the compound’s reactivity compare to analogs like 2-Chloro-3,6-difluorobenzaldehyde?

Methodological Answer:

  • Iodine vs. Fluorine : The iodo substituent enhances oxidative stability but increases susceptibility to nucleophilic displacement. In contrast, fluorine’s strong C-F bond resists substitution, making the difluoro analog less reactive toward Grignard reagents .
  • Electronic Effects : The iodine atom lowers the LUMO energy, facilitating nucleophilic attack at C-6, whereas the difluoro analog requires harsher conditions (e.g., Pd-catalyzed C-H activation) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activity (e.g., antimicrobial assays)?

Methodological Answer:

  • Control Experiments : Test purity via HPLC (>98%) to rule out byproducts (e.g., dehalogenated species) .
  • Bioassay Conditions : Variations in microbial strains (Gram+ vs. Gram-) or culture media (aerobic/anaerobic) may explain contradictions. Standardize protocols using CLSI guidelines .

Q. What strategies mitigate batch-to-batch variability in iodine incorporation during synthesis?

Methodological Answer:

  • Kinetic Monitoring : Use in situ FTIR to track iodine consumption (disappearance of NIS peak at 1770 cm1^{-1}) and optimize reaction time .
  • Post-Synthetic Analysis : ICP-MS quantifies residual iodine to ensure stoichiometric incorporation (<0.1% deviation) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-fluoro-6-iodobenzaldehyde
Reactant of Route 2
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2-Chloro-3-fluoro-6-iodobenzaldehyde

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